CYCLOBUTYL[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE
Overview
Description
Cyclobutyl[4-(4-fluorobenzyl)piperazino]methanone is an organic compound that features a cyclobutyl group attached to a piperazine ring, which is further substituted with a 4-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutyl[4-(4-fluorobenzyl)piperazino]methanone typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl chloride and the piperazine derivative.
Cyclobutyl Group Addition: The cyclobutyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using cyclobutylboronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl[4-(4-fluorobenzyl)piperazino]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: 4-fluorobenzyl chloride, sodium hydride (NaH), and various nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Cyclobutyl[4-(4-fluorobenzyl)piperazino]methanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its piperazine core.
Biological Studies: It can be used in studies involving receptor binding and enzyme inhibition, given its potential interactions with biological macromolecules.
Material Science: The compound’s unique structural properties make it suitable for the development of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of cyclobutyl[4-(4-fluorobenzyl)piperazino]methanone involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can act as a ligand, binding to specific sites on proteins and modulating their activity. The fluorobenzyl group may enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorobenzyl)piperidine: Similar in structure but lacks the cyclobutyl group.
1-(4-Fluorobenzyl)piperazine: Similar but without the cyclobutyl group and different substitution pattern.
Cyclobutylpiperazine: Lacks the fluorobenzyl group.
Uniqueness
Cyclobutyl[4-(4-fluorobenzyl)piperazino]methanone is unique due to the combination of the cyclobutyl group and the 4-fluorobenzyl substitution on the piperazine ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
cyclobutyl-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c17-15-6-4-13(5-7-15)12-18-8-10-19(11-9-18)16(20)14-2-1-3-14/h4-7,14H,1-3,8-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHTWRGVQUURNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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